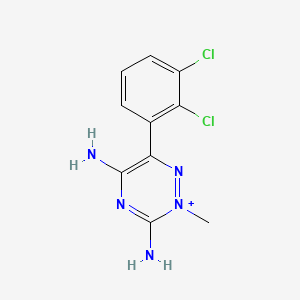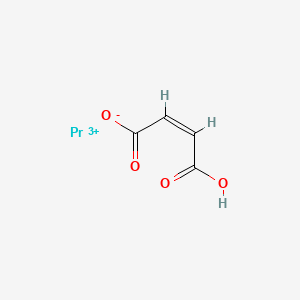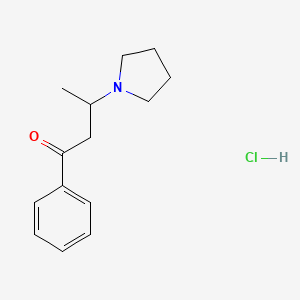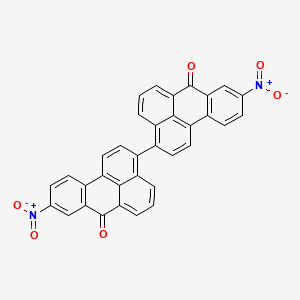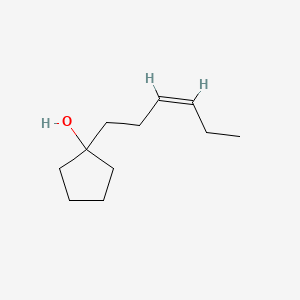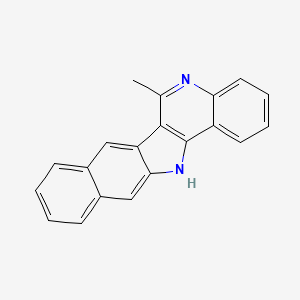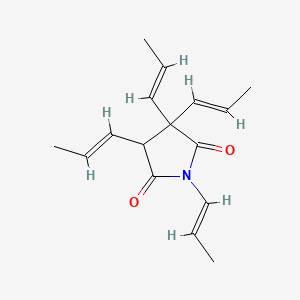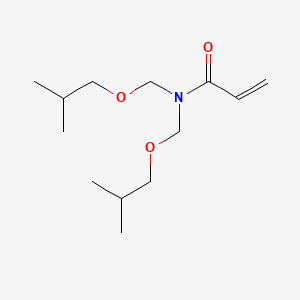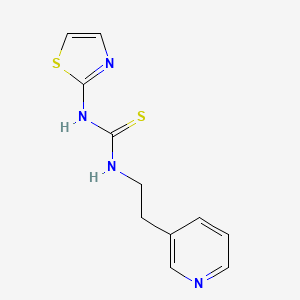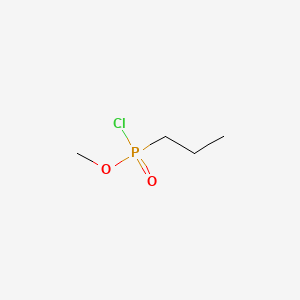
Propylphosphonochloridic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylphosphonochloridic acid, methyl ester is an organophosphorus compound with the chemical formula C4H10ClO2P It is a derivative of phosphonic acid and is characterized by the presence of a propyl group, a chloridic acid group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylphosphonochloridic acid, methyl ester can be synthesized through several methods. One common approach involves the reaction of propylphosphonic dichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
C3H7P(O)Cl2+CH3OH→C4H10ClO2P+HCl
This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propylphosphonochloridic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce propylphosphonic acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acid derivatives or reduced to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base or catalyst.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Hydrolysis: Propylphosphonic acid and methanol.
Substitution: Various substituted phosphonic acid esters.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Scientific Research Applications
Propylphosphonochloridic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propylphosphonochloridic acid, methyl ester involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzymatic studies, the compound may act as an inhibitor by binding to the active site of the enzyme and blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonochloridic acid, methyl ester: Similar structure but with a methyl group instead of a propyl group.
Ethylphosphonochloridic acid, methyl ester: Similar structure but with an ethyl group instead of a propyl group.
Butylphosphonochloridic acid, methyl ester: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propylphosphonochloridic acid, methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties
Properties
CAS No. |
28829-99-4 |
|---|---|
Molecular Formula |
C4H10ClO2P |
Molecular Weight |
156.55 g/mol |
IUPAC Name |
1-[chloro(methoxy)phosphoryl]propane |
InChI |
InChI=1S/C4H10ClO2P/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3 |
InChI Key |
UWDILGVWRYHJKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
